molecular formula C19H28N2O6 B5055511 1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate

1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B5055511
M. Wt: 380.4 g/mol
InChI Key: FFUSTMDRESDFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been shown to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have an effect on the release of glutamate, an important neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate can have both biochemical and physiological effects. It has been shown to increase the release of dopamine in certain areas of the brain, which can lead to increased motivation and reward-seeking behavior. It has also been shown to have an effect on the levels of certain hormones, including cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One advantage of using 1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its high affinity for certain receptors in the brain. This makes it a potential candidate for the development of drugs that target these receptors. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of 1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One direction is the development of drugs that target the serotonin 5-HT1A receptor and the dopamine D2 receptor. Another direction is the study of its effects on other neurotransmitters and hormones. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of 1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 1-sec-butyl-4-chloropiperazine with 4-methylphenoxyacetic acid in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt. The purity and yield of the product can be improved by recrystallization.

Scientific Research Applications

1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This makes it a potential candidate for the development of drugs that target these receptors.

properties

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.C2H2O4/c1-4-15(3)18-9-11-19(12-10-18)17(20)13-21-16-7-5-14(2)6-8-16;3-1(4)2(5)6/h5-8,15H,4,9-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUSTMDRESDFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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